

Application Notes and Protocols for 2-Methylquinoxaline in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methylquinoxaline

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These application notes provide a comprehensive overview of the diverse applications of **2-methylquinoxaline** and its derivatives in medicinal chemistry. The quinoxaline scaffold is a privileged structure, and the introduction of a methyl group at the C-2 position significantly influences its pharmacological profile, making it a valuable building block for the development of novel therapeutic agents.^{[1][2]} This document details its role in anticancer, antimicrobial, and neuroprotective research, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Applications in Oncology

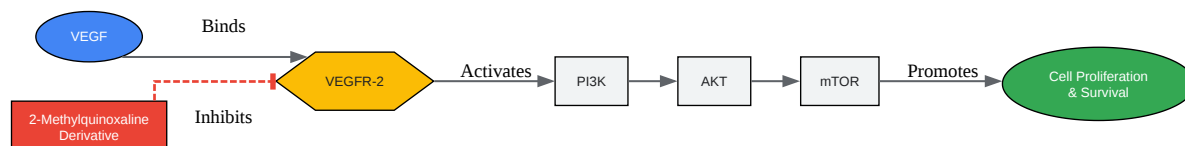
2-Methylquinoxaline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis.^{[3][4]}

1.1. Mechanism of Action: Kinase Inhibition

A primary mechanism through which **2-methylquinoxaline** derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^{[4][5]} VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to a reduction in cancer cell

proliferation, survival, and migration.[4] Molecular docking studies have further elucidated the binding modes of these compounds within the kinase domain.[5][6]

Signaling Pathway Diagram: VEGFR-2 Inhibition



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Caption: Inhibition of the VEGFR-2 signaling pathway by a **2-methylquinoxaline** derivative.

1.2. In Vitro Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of **2-methylquinoxaline** derivatives against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Compound Class	Specific Derivative Example	Cancer Cell Line	Assay	IC50 (μM)	Reference
3-(Methylquinoxalin-2-yl)amino derivative	Compound VIIIc	HCT116 (Colon)	MTT	2.5	[7]
3-(Methylquinoxalin-2-yl)amino derivative	Compound VIIIc	MCF-7 (Breast)	MTT	9.0	[7]
3-(Methylquinoxalin-2-yl)amino derivative	Compound VIIla	HepG2 (Liver)	MTT	9.8	[7]
3-Methylquinoxaline-based derivative	Compound 17b	MCF-7 (Breast)	MTT	2.3	[8]
3-Methylquinoxaline-based derivative	Compound 17b	HepG2 (Liver)	MTT	2.8	[8]
3-Methylquinoxaline-based derivative	Compound 15b	MCF-7 (Breast)	MTT	5.8	[8]

3-Methylquinoxaline-based derivative	Compound 15b	HepG2 (Liver)	MTT	4.2	[8]
3-Methylquinoxaline derivative	Compound 27a	MCF-7 (Breast)	MTT	7.7	[9]
3-Methylquinoxaline derivative	Compound 27a	HepG2 (Liver)	MTT	4.5	[9]
Quinoxaline-based Hydrazone	Compound 11e	VEGFR-2 Enzyme	N/A	1.03	[10]
Quinoxaline-based Hydrazone	Compound 11c	VEGFR-2 Enzyme	N/A	1.05	[10]

Applications in Antimicrobial Research

Quinoxaline derivatives, including those with a 2-methyl substitution, exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[\[11\]](#)[\[12\]](#) Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cellular processes.[\[13\]](#)[\[14\]](#)

2.1. Antibacterial and Antifungal Activity

Derivatives of **2-methylquinoxaline** have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, is a key metric for assessing this activity.

Compound Class	Target Microorganism	MIC (µg/mL)	Reference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives	Various Bacteria & Fungi	0.97 - 62.5	[13]
Quinoxaline derivative	Acidovorax citrulli (Ac)	Good activity	[15]
Quinoxaline derivative	Rhizoctonia solani (RS)	8.54 (EC50)	[15]
Fused triazoloquinoxaline derivative	Various Bacteria	Potent	[16]
4-(2-methylquinoxalinyloxy) benzaldehyde derivatives	S. aureus, B. subtilis, E. coli	Active	[11]

Applications in Neurodegenerative Diseases

Recent research has highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[17] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of kinases involved in neuronal apoptosis and the modulation of neurotransmitter systems.[18][19]

3.1. Neuroprotective Mechanisms

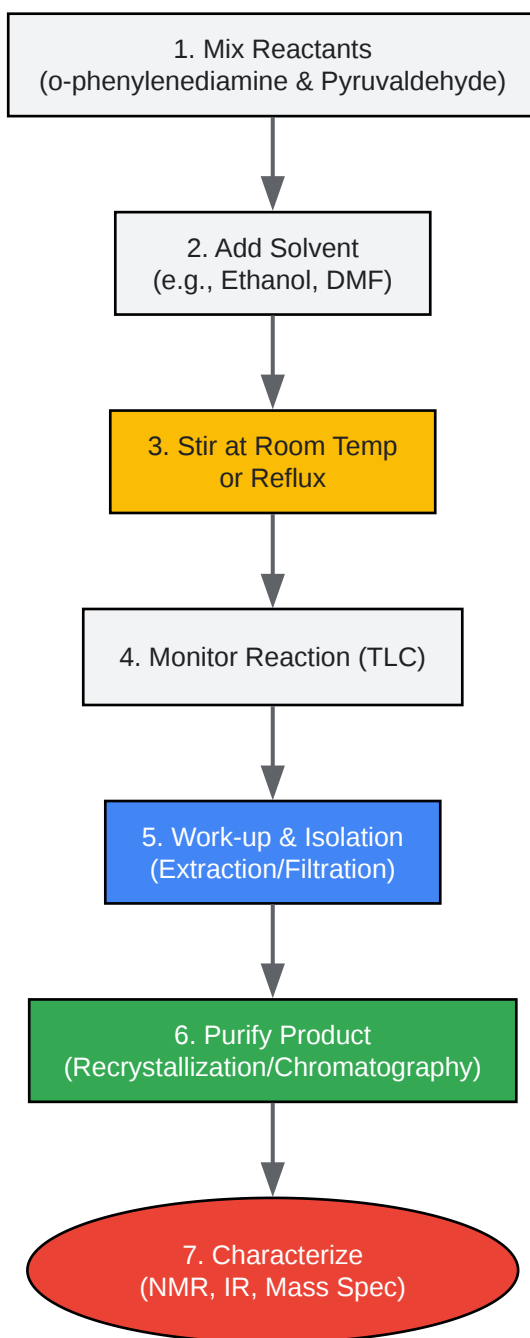
In the context of Parkinson's disease, certain 6-aminoquinoxaline derivatives have demonstrated a neuroprotective effect on dopaminergic neurons.[17] One such compound, PAQ (4c), was found to attenuate neurodegeneration in a mouse model of the disease, partially through the activation of endoplasmic reticulum ryanodine receptor channels.[17] For Alzheimer's disease, derivatives of 6,7-dimethyl quinoxaline have been investigated as inhibitors of Glycogen Synthase Kinase 3 beta (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5), two kinases implicated in the hyperphosphorylation of the tau protein, a hallmark of the disease.[19][20]

Experimental Protocols

Protocol 1: General Synthesis of 2-Methylquinoxaline Derivatives

This protocol describes a classic and widely used method for synthesizing the quinoxaline core via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[\[12\]](#)[\[21\]](#)[\[22\]](#)

Workflow Diagram: Synthesis of **2-Methylquinoxaline**



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